molecular formula C20H19BrF3N3OS B12482945 4-bromo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

4-bromo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

Cat. No.: B12482945
M. Wt: 486.4 g/mol
InChI Key: VMFRBVMMTSKKGT-UHFFFAOYSA-N
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Description

4-bromo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a bromine atom, a piperidine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide typically involves multiple steps:

    Formation of the Piperidine Derivative: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.

    Bromination: The bromine atom is introduced via electrophilic bromination.

    Formation of the Benzamide: The final step involves the formation of the benzamide through a condensation reaction with the appropriate amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide.

    Substitution: The bromine atom can be substituted with other nucleophiles in a substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Its effects on various biological pathways are investigated to understand its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-bromo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The piperidine ring and trifluoromethyl group play crucial roles in binding to these targets, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is unique due to the presence of both a trifluoromethyl group and a piperidine ring, which confer distinct chemical properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C20H19BrF3N3OS

Molecular Weight

486.4 g/mol

IUPAC Name

4-bromo-N-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C20H19BrF3N3OS/c21-15-7-4-13(5-8-15)18(28)26-19(29)25-16-12-14(20(22,23)24)6-9-17(16)27-10-2-1-3-11-27/h4-9,12H,1-3,10-11H2,(H2,25,26,28,29)

InChI Key

VMFRBVMMTSKKGT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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